DL-THYRONINE
DL-THYRONINE
3'-Monoiodo-L-thyronine, also known as thyronines, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3'-Monoiodo-L-thyronine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Monoiodo-L-thyronine can be converted into iodothyronine.
Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
101-66-6
VCID:
VC20994581
InChI:
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
SMILES:
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
Molecular Formula:
C15H15NO4
Molecular Weight:
273.28 g/mol
DL-THYRONINE
CAS No.: 101-66-6
Cat. No.: VC20994581
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3'-Monoiodo-L-thyronine, also known as thyronines, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3'-Monoiodo-L-thyronine is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Monoiodo-L-thyronine can be converted into iodothyronine. Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid. |
|---|---|
| CAS No. | 101-66-6 |
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) |
| Standard InChI Key | KKCIOUWDFWQUBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator